molecular formula C24H23N7O2S B2452331 N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide CAS No. 896798-42-8

N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

Cat. No. B2452331
CAS RN: 896798-42-8
M. Wt: 473.56
InChI Key: JCRFNSCEOXFIQH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H23N7O2S and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds similar to N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide have shown potential as antimicrobial and anticancer agents. Specifically, N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides demonstrated significant antibacterial activity against various pathogens and some compounds within this class showcased the potential as anticancer agents, indicating the therapeutic potential of this chemical structure (Antypenko et al., 2017). Compounds with a similar structure, like 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives, also exhibited high antibacterial activity against Staphylococcus aureus and showed a cytotoxic effect on various cancer cell lines, hinting at the broad biomedical applications of this class of compounds (Bilyi et al., 2015).

H1-Antihistaminic Agents

The structural similarity of N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide to other compounds that have been studied for their H1-antihistaminic activity suggests potential application in this area. For instance, compounds like 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant H1-antihistaminic activity, providing protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009). This implies the potential utility of the compound as an antihistamine.

Molecular Docking and Structure-Activity Relationship (SAR) Studies

The compound's complex structure makes it a potential candidate for molecular docking studies and SAR analysis. Similar compounds have been synthesized and characterized, with molecular docking studies suggesting potential mechanisms of action and interactions with proteins, which can be crucial in drug design and development. For instance, compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been synthesized and analyzed using various spectroscopy methods and molecular docking, indicating their potential interaction with proteins like SHP2 (Wu et al., 2021).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O2S/c1-16-13-25-15-30(16)12-11-21-28-23-17-7-3-4-8-18(17)27-24(31(23)29-21)34-14-22(32)26-19-9-5-6-10-20(19)33-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFNSCEOXFIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

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